N,N-Diethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
Description
N,N-Diethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a nitro group and a dioxaborolane moiety, making it a versatile candidate for various chemical reactions and applications.
Properties
Molecular Formula |
C17H25BN2O5 |
|---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
N,N-diethyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C17H25BN2O5/c1-7-19(8-2)15(21)12-9-13(11-14(10-12)20(22)23)18-24-16(3,4)17(5,6)25-18/h9-11H,7-8H2,1-6H3 |
InChI Key |
LNILSEDELKZOGB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide typically involves multi-step organic synthesis. One common approach is the Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst to couple boronic acids with halides or triflates. The reaction conditions often include a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The dioxaborolane moiety can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can yield various coupled products .
Scientific Research Applications
N,N-Diethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide has several scientific research applications:
Chemistry: Used in organic synthesis and as a reagent in cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide involves its ability to participate in various chemical reactions due to its functional groups. The nitro group can undergo reduction, while the dioxaborolane moiety can engage in cross-coupling reactions. These reactions are facilitated by the compound’s structural features, which allow it to interact with specific molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with a dimethylamino group instead of a diethylamino group.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a different substituent on the dioxaborolane ring.
Biological Activity
N,N-Diethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a benzamide core with a nitro group and a dioxaborolane moiety. Its molecular formula is with a molecular weight of 348.2 g/mol. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method is the Suzuki-Miyaura coupling reaction , which uses a palladium catalyst to couple boronic acids with halides or triflates under basic conditions (e.g., potassium carbonate in solvents like toluene or ethanol) .
The biological activity of this compound is largely attributed to its ability to participate in various chemical reactions due to its functional groups. The nitro group can undergo reduction reactions, while the dioxaborolane moiety is involved in cross-coupling reactions. These reactions enable the compound to interact with specific molecular targets and pathways relevant in various biological contexts .
Pharmacological Studies
Recent studies have highlighted the compound's potential as an inhibitor in various biological systems. For instance:
- Antiparasitic Activity : Research indicates that modifications in similar compounds can lead to significant changes in antiparasitic potency. The incorporation of polar functionalities has been shown to improve aqueous solubility while balancing metabolic stability and activity .
- Kinase Inhibition : The compound's structural characteristics suggest potential as a kinase inhibitor. Similar compounds have demonstrated effectiveness against specific kinases involved in cancer progression .
Comparative Analysis
To better understand the potential applications of this compound, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N,N-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)aniline | Dimethylamino group | Moderate kinase inhibition |
| 2-Isopropoxy-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane | Different substituent on dioxaborolane | Varies based on substituent |
Case Study 1: Antiparasitic Activity
A study demonstrated that variations in the benzamide core influenced the antiparasitic activity significantly. Compounds with specific substitutions exhibited EC50 values ranging from 0.038 μM to 0.177 μM against certain parasites .
Case Study 2: Kinase Inhibition
Another study focused on the inhibition of EGFR (Epidermal Growth Factor Receptor), revealing that structurally similar compounds showed IC50 values in the sub-micromolar range. This suggests that this compound may exhibit similar properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
